Olodanrigan

描述

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

属性

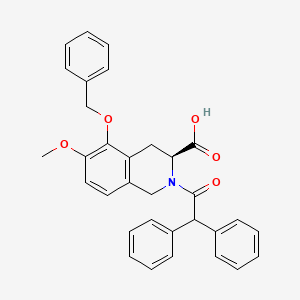

IUPAC Name |

(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBCIXGRCZIPNQ-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031601 |

Source

|

| Record name | EMA401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316755-16-4 |

Source

|

| Record name | (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olodanrigan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olodanrigan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMA401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLODANRIGAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olodanrigan (EMA401): A Technical Whitepaper on a Novel Angiotensin II Type 2 Receptor Antagonist for Neuropathic Pain

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Olodanrigan (also known as EMA401) is a highly selective, orally active, and peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3] Developed as a novel, non-opioid analgesic, its therapeutic potential was investigated for chronic neuropathic pain conditions, including postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN).[4][5] The mechanism of action centers on the inhibition of the AT2R signaling cascade, which is implicated in neuronal hyperexcitability and pain signal potentiation.[2] Despite promising initial clinical data, the development of this compound was discontinued due to preclinical safety signals related to long-term liver toxicity.[4][5][6] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key experimental protocols.

Core Drug Profile

This compound was developed by Spinifex Pharmaceuticals and later acquired by Novartis.[4] It is a small molecule belonging to the tetrahydroisoquinoline class of compounds.[4]

| Parameter | Description | References |

| Generic Name | This compound | [4] |

| Synonyms | EMA401, PD-126055, (S)-EMA400 | [1][2] |

| Drug Class | Analgesic; Small molecule; Tetrahydroisoquinoline | [4] |

| Mechanism of Action | Selective Angiotensin II Type 2 Receptor (AT2R) Antagonist | [1][2][4] |

| Developer | Novartis (previously Spinifex Pharmaceuticals) | [4] |

| Highest Development Phase | Phase 2; Discontinued | [4] |

| Target Indications | Neuropathic Pain, Postherpetic Neuralgia, Painful Diabetic Neuropathy | [4] |

Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the Angiotensin II Type 2 Receptor (AT2R).[1][2] In pathological pain states, Angiotensin II (AngII) signaling through AT2R in dorsal root ganglion (DRG) neurons is augmented. This leads to the activation of downstream kinases, specifically p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[1][2][3] The activation of the MAPK pathway contributes to neuronal hyperexcitability and the sprouting of DRG neurons, key cellular mechanisms underlying the establishment and maintenance of neuropathic pain.[1][2] this compound inhibits this cascade, thereby reducing neuronal sensitization and pain signaling.[2] Some evidence also suggests the involvement of AngII/NGF/TRPV1-convergent pathways.[2]

Caption: Proposed mechanism of action for this compound in neuropathic pain.

Preclinical Data

This compound's efficacy was evaluated in established rodent models of neuropathic pain.

| Model | Species | Dose & Route | Key Finding | References |

| Chronic Constriction Injury (CCI) | Rat | 10 mg/kg; p.o. | Significant increase in paw withdrawal latencies (PWL) at day 14 post-injury. | [1][2] |

| Varicella Zoster Virus (VZV) Model | Rat | 0.03 - 1 mg/kg | Dose-dependent anti-allodynic efficacy. ED50 of 0.41 mg/kg. | [5][7] |

Clinical Development

This compound progressed to Phase 2 clinical trials for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). However, all trials were terminated prematurely by Novartis in 2019 following the emergence of potential long-term liver toxicity in a preclinical monkey study.[4][6][8]

Efficacy Data

An initial Phase 2a study in PHN patients showed statistically significant pain reduction.[9] However, subsequent larger Phase 2 studies were unable to confirm efficacy due to early termination.[6][10]

| Study ID | Indication | Treatment Arm | Placebo Arm | Endpoint | Result | p-value | References |

| EMA401-003 | Postherpetic Neuralgia (PHN) | This compound 100 mg b.i.d. (n=~92) | Placebo (n=~91) | Mean change in pain score after 4 weeks | -2.29 | -1.60 | 0.0066 |

| EMPADINE (CEMA401A2202) | Painful Diabetic Neuropathy (PDN) | This compound 100 mg b.i.d. | Placebo | LS Mean change in NRS from baseline to Week 12 | -0.4 (95% CI: -1.2, 0.5) | N/A | 0.400 |

Safety and Tolerability

In human trials, this compound was generally well-tolerated for the treatment duration studied.[6] The adverse events reported were mostly mild to moderate.[10]

| Adverse Event (TEAE) | This compound 100 mg (%) | Placebo (%) | Study | References |

| Nasopharyngitis | 5.8 | 9.1 | EMPADINE | [10] |

| Headache | 5.8 | 6.1 | EMPADINE | [10] |

| Increased Lipase | 8.7 | 0 | EMPADINE | [10] |

| Upper Abdominal Pain | 7.2 | 0 | EMPADINE | [10] |

Pharmacokinetics and Metabolism

Non-clinical studies in rats characterized the disposition of this compound.

-

Absorption & Distribution: The drug is rapidly absorbed and primarily distributed to tissues involved in absorption and elimination, such as the gastrointestinal tract, liver, and kidney.[11]

-

Metabolism: this compound is metabolically unstable in hepatocytes across investigated species. The primary metabolic pathway is direct acylglucuronidation.[11] Minor pathways include dealkylation and hydroxylation.[11]

-

Elimination: The majority of the dose (approximately 95%) is eliminated via bile.[11] A significant portion of the eliminated drug is in the form of the direct acylglucuronide (around 40% of the dose), which is subsequently hydrolyzed by intestinal flora back to the active parent drug, suggesting potential for enterohepatic recirculation.[11]

Caption: Pharmacokinetic pathway of this compound in preclinical models.

Key Experimental Protocols

In Vitro Treatment of Rat DRG Neurons

This protocol describes the methodology for assessing the effect of this compound on Angiotensin II-stimulated DRG neurons.

Objective: To determine if this compound can block the effects of Angiotensin II on primary sensory neurons in vitro.

Methodology:

-

Cell Culture: Isolate Dorsal Root Ganglia (DRG) from rats and establish primary neuronal cultures. Plate neurons and allow them to adhere and extend neurites for 48 hours.

-

Treatment Groups: Prepare media for the following treatment conditions (in duplicate):

-

Vehicle Control (0)

-

Angiotensin II (AngII) at 10 nM

-

This compound alone at 100 nM

-

AngII (10 nM) + this compound (10 nM)

-

AngII (10 nM) + this compound (100 nM)

-

Nerve Growth Factor (NGF) at 100 ng/ml (Positive control for neurite sprouting/sensitization)

-

-

Incubation: Treat the plated DRG neurons with the prepared media and incubate for 30 minutes at 37°C.

-

Fixation: Following incubation, fix the cells with 4% Paraformaldehyde (PFA) for 30 minutes at room temperature.

-

Analysis: Proceed with immunostaining for markers of neuronal activation or morphology (e.g., p-MAPK, β-III tubulin) to analyze treatment effects via microscopy.[2]

Caption: In vitro experimental workflow for testing this compound on DRG neurons.

In Vivo Chronic Constriction Injury (CCI) Model

This protocol outlines the in vivo assessment of this compound's analgesic efficacy in a rat model of neuropathic pain.

Objective: To evaluate the effect of orally administered this compound on pain behaviors in rats following nerve injury.

Methodology:

-

Model Induction: Anesthetize adult rats and induce a chronic constriction injury (CCI) to the sciatic nerve of one hind limb.

-

Post-Operative Recovery: Allow animals to recover. The development of neuropathic pain behaviors (e.g., thermal hyperalgesia, mechanical allodynia) typically occurs over several days.

-

Treatment: On day 14 post-injury, administer this compound orally (p.o.) at a dose of 10 mg/kg. A vehicle control group should be run in parallel.

-

Behavioral Testing: At a specified time post-dosing, assess pain responses. The Paw Withdrawal Latency (PWL) to a thermal stimulus is a key measure.

-

Data Analysis: Compare the PWL of the this compound-treated group to the vehicle-treated group. A significant increase in PWL in the treated group indicates an analgesic effect.[1]

Conclusion

This compound is a selective AT2R antagonist that demonstrated a sound mechanistic rationale and initial clinical efficacy for the treatment of neuropathic pain. Its development highlighted the potential of the AT2R as a novel non-opioid target for analgesia. However, the program was ultimately halted due to unforeseen long-term toxicity in preclinical models, a critical reminder of the challenges in drug development. The data and protocols summarized herein provide a comprehensive technical foundation for researchers interested in the AT2R pathway, neuropathic pain mechanisms, and the legacy of the this compound program.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Novartis - AdisInsight [adisinsight.springer.com]

- 5. researchgate.net [researchgate.net]

- 6. novctrd.com [novctrd.com]

- 7. This compound (EMA401) / Novartis [delta.larvol.com]

- 8. novctrd.com [novctrd.com]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. Non-clinical characterization of the disposition of EMA401, a novel small molecule angiotensin II type 2 receptor (AT2R) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Olodanrigan: A Technical Guide to a Novel Angiotensin II Type 2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olodanrigan (EMA401) is a potent and highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). Developed initially for the treatment of neuropathic pain, this compound showed promise in early clinical trials but was ultimately discontinued due to preclinical safety signals. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, serving as a valuable resource for researchers in pain, inflammation, and GPCR-targeted drug discovery.

Discovery and Development

This compound was discovered by Professor Maree Smith and Dr. Bruce Wyse at the University of Queensland, who identified AT2R antagonists as potential inhibitors of neuropathic pain in preclinical models.[1] The technology was spun out into Spinifex Pharmaceuticals in 2005, which advanced the compound through preclinical and early clinical development.[1] Novartis later acquired Spinifex and continued the development of this compound for neuropathic pain indications, including postherpetic neuralgia and painful diabetic neuropathy.[1][2]

Despite showing promising results in Phase 2 clinical trials for pain relief, the development of this compound was terminated.[3][4] The decision was based on preclinical data from a long-term toxicity study in monkeys that revealed a potential for liver toxicity with prolonged use.[1][3][5]

Synthesis of this compound

A scalable synthesis for this compound has been described in a series of publications. The process involves a multi-step approach, with key stages including a Knoevenagel-Doebner condensation and a hydroamination reaction using an engineered phenylalanine ammonia lyase enzyme.[6]

Experimental Protocol: Synthesis of this compound

The following is a summarized representation of the multi-step synthesis. For a detailed, replicable protocol, please refer to the primary literature cited.

Part 1: Knoevenagel-Doebner Condensation

This step involves the reaction of a substituted benzaldehyde with malonic acid, catalyzed by morpholine in toluene, to produce a cinnamic acid derivative. This method avoids the use of pyridine and piperidine.[6]

Part 2: Hydroamination

An engineered phenylalanine ammonia lyase (PAL) enzyme is used to catalyze the hydroamination of the cinnamic acid derivative to form the corresponding phenylalanine derivative with high chiral purity.[6]

Part 3: Final Assembly

The phenylalanine derivative undergoes a series of transformations, including a Pictet-Spengler reaction, to construct the tetrahydroisoquinoline core of this compound. The final steps involve the attachment of the diphenylacetyl group and subsequent purification.[6]

Mechanism of Action

This compound is a highly selective antagonist of the Angiotensin II Type 2 Receptor (AT2R).[2][3][7][8][9] Its analgesic effects are believed to be mediated by its action on AT2R expressed in sensory neurons, particularly in the dorsal root ganglia (DRG).[2][7][8][9]

Signaling Pathway

The binding of Angiotensin II (AngII) to AT2R in DRG neurons is thought to contribute to neuronal hyperexcitability and pain signaling. This compound competitively blocks this interaction. The key downstream signaling cascade inhibited by this compound involves the phosphorylation and activation of p38 and p42/p44 Mitogen-Activated Protein Kinases (MAPK).[2][7][8][9][10] By inhibiting this pathway, this compound is proposed to reduce DRG neuron hyperexcitability and the sprouting of DRG neurons, thereby alleviating neuropathic pain.[2][7][8][9]

Quantitative Data

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Species/System | Value | Reference |

| IC50 (AT2R) | Human | Data not available in searched results | |

| ED50 (Anti-allodynia) | VZV-rat model | 0.41 mg/kg | [4] |

| In Vivo Efficacy | Rat (CCI model) | Significant attenuation of theta power and increase in paw withdrawal latencies at 10 mg/kg (p.o.) | [2][7][8] |

Table 2: Phase 2 Clinical Trial Efficacy Data (Prematurely Terminated)

| Study | Indication | Treatment Arm | Change in NRS Pain Score from Baseline (LS Mean Difference vs. Placebo) | 95% CI | p-value | Reference |

| EMPHENE (NCT03094195) | Postherpetic Neuralgia | This compound 100 mg b.i.d. | -0.5 | -1.6 to 0.6 | 0.35 | [4][11] |

| EMPADINE (NCT03297294) | Painful Diabetic Neuropathy | This compound 100 mg b.i.d. | -0.6 | -1.4 to 0.1 | 0.10 | [4][11] |

Table 3: Common Treatment-Emergent Adverse Events in the EMPHENE Study

| Adverse Event | This compound 25 mg b.i.d. | This compound 100 mg b.i.d. | Placebo | Reference |

| Diarrhoea | 7% | 4.7% | 7% | [12] |

| Nasopharyngitis | 7% | 4.7% | 9.3% | [12] |

Key Experimental Protocols

Dorsal Root Ganglion (DRG) Neuron Culture

This protocol is a generalized procedure for the isolation and culture of adult rat DRG neurons, which can be adapted for studying the effects of this compound.

Materials:

-

Adult Sprague-Dawley rats

-

DMEM/F12 medium, Neurobasal-A medium

-

Collagenase type IA, Trypsin

-

Poly-L-lysine, Laminin

-

Fetal Bovine Serum (FBS), Penicillin/Streptomycin, Nerve Growth Factor (NGF)

Procedure:

-

Euthanize adult rats and dissect the lumbar DRGs (L1-L6) under sterile conditions.[9][13]

-

Transfer the ganglia to ice-cold serum-free medium.[13]

-

Digest the tissue with collagenase (e.g., 1 mg/mL) for approximately 30 minutes at 37°C, followed by a wash and a second digestion with trypsin (e.g., 0.05%) for another 30 minutes.[9][13]

-

Mechanically dissociate the neurons by gentle trituration.

-

Purify the neuronal cell suspension, for example, using a Percoll gradient centrifugation.[7]

-

Plate the dissociated neurons onto culture dishes pre-coated with poly-L-lysine and laminin.[9]

-

Culture the neurons in a suitable medium (e.g., Neurobasal-A supplemented with FBS, Pen/Strep, and NGF) in a humidified incubator at 37°C and 5% CO2.[9]

References

- 1. novctrd.com [novctrd.com]

- 2. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. novctrd.com [novctrd.com]

- 6. d-nb.info [d-nb.info]

- 7. ibidi.com [ibidi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. worthington-biochem.com [worthington-biochem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn-links.lww.com [cdn-links.lww.com]

- 13. Video: Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release [jove.com]

Olodanrigan: A Technical Guide to its Therapeutic Potential in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Last Updated: December 16, 2025

Executive Summary

Olodanrigan (also known as EMA401) is a highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). It emerged as a promising non-opioid therapeutic agent for the treatment of neuropathic pain. Its mechanism of action centers on the modulation of the angiotensin II signaling pathway in the peripheral nervous system, specifically targeting the hyperexcitability of dorsal root ganglion (DRG) neurons. Preclinical studies demonstrated significant analgesic efficacy in models of neuropathic pain. However, the clinical development of this compound was halted in Phase 2 due to preclinical safety concerns related to liver toxicity observed in long-term animal studies. This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, including its mechanism of action, quantitative preclinical and clinical findings, detailed experimental protocols, and the safety data that led to the termination of its development.

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with a range of dose-limiting side effects. This compound represented a novel therapeutic approach by targeting the Angiotensin II Type 2 Receptor (AT2R), a pathway implicated in the pathogenesis of neuropathic pain.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on this compound's therapeutic potential.

Mechanism of Action

This compound is a potent and selective antagonist of the AT2R.[3][4] The renin-angiotensin system, traditionally known for its role in cardiovascular regulation, is also involved in pain modulation.[5] The analgesic effect of this compound is believed to be mediated through the inhibition of the Angiotensin II (AngII)/AT2R signaling cascade in peripheral sensory neurons.[3][4]

Activation of AT2R by AngII in dorsal root ganglion (DRG) neurons has been shown to contribute to neuronal hyperexcitability, a key driver of neuropathic pain. This compound's antagonism of AT2R leads to the inhibition of downstream signaling pathways, including the phosphorylation and activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK), also known as extracellular signal-regulated kinases (ERK).[3][4] This, in turn, is thought to reduce DRG neuron hyperexcitability and the sprouting of DRG neurons, ultimately leading to a reduction in pain signaling.[3][4]

Signaling Pathway Diagram

Preclinical Data

In Vitro Activity

In Vivo Efficacy

The primary preclinical model used to evaluate the efficacy of this compound was the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. This model involves the loose ligation of the sciatic nerve to induce a peripheral neuropathy that mimics key features of human neuropathic pain.[2][6][7]

Table 1: In Vivo Efficacy of this compound in the Rat CCI Model

| Species | Model | Treatment | Dose | Outcome | Reference |

| Rat | Chronic Constriction Injury (CCI) | This compound (p.o.) | 10 mg/kg | Significant increase in paw withdrawal latencies (PWL) at day 14 post-injury. | [3] |

Pharmacokinetics

Preclinical pharmacokinetic studies in rats indicated that this compound had moderate oral bioavailability and drug exposure.[5]

Clinical Data

This compound progressed to Phase 2 clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). However, these trials were prematurely terminated due to preclinical safety findings.[8][9][10]

Phase 2 Clinical Trials

Two key Phase 2 studies, EMPHENE (NCT03094195) for postherpetic neuralgia and EMPADINE (NCT03297294) for painful diabetic neuropathy, were initiated to evaluate the efficacy and safety of this compound.[8][9][11]

Table 2: Overview of Phase 2 Clinical Trials for this compound

| Study Name | NCT Number | Indication | Treatment Arms | Primary Outcome | Status | Reference |

| EMPHENE | NCT03094195 | Postherpetic Neuralgia | Placebo (b.i.d.), this compound 25 mg (b.i.d.), this compound 100 mg (b.i.d.) | Change from baseline in 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS) at Week 12 | Terminated | [8][11] |

| EMPADINE | NCT03297294 | Painful Diabetic Neuropathy | Placebo (b.i.d.), this compound 100 mg (b.i.d.) | Change from baseline in 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS) at Week 12 | Terminated | [9] |

Clinical Efficacy

Table 3: Summary of Efficacy Results from Terminated Phase 2 Trials

| Study | Treatment Arm | Mean Change from Baseline in NRS Pain Score at Week 12 (vs. Placebo) | p-value | Reference |

| EMPHENE | This compound 100 mg b.i.d. | Not explicitly reported, but a numerical improvement was noted. | Not statistically significant | [12] |

| EMPADINE | This compound 100 mg b.i.d. | Not explicitly reported, but a numerical improvement was noted. | Not statistically significant | [12] |

Clinical Pharmacokinetics

Pharmacokinetic data from a Phase 2 trial in patients with postherpetic neuralgia provided insights into the drug's profile in humans.

Table 4: Pharmacokinetic Parameters of this compound in Humans (100 mg b.i.d. dose)

| Parameter | Value | Note |

| Cmax (Maximum Plasma Concentration) | ~1000 µg/L | Observed one hour after administration. |

| t½ (Elimination Half-Life) | 6 hours (Day 1) to 12 hours (Day 7) | Suggests some accumulation with repeated dosing. |

| Blood-Brain Barrier Penetration | Minimal | This compound is peripherally restricted. |

Safety and Tolerability

In the terminated Phase 2 studies, this compound was generally well-tolerated by the participants, and no signs of serious liver damage were observed in the clinical trial subjects.[10] The decision to halt the trials was based on preclinical findings.

Preclinical Safety and Discontinuation of Development

The clinical development of this compound was terminated in February 2019 due to findings of potential liver damage in a long-term (39-week) preclinical study in monkeys receiving twice-daily doses of the drug.[10][13] Earlier, shorter-term (13-week) preclinical studies in monkeys had not shown evidence of liver damage.[10][13] While the specific details of the histopathology and liver enzyme elevations from these preclinical studies are not publicly available, the findings were significant enough to warrant the discontinuation of clinical development as a precautionary measure.

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

This widely used model of neuropathic pain was instrumental in the preclinical evaluation of this compound.[2][6][7]

Protocol Overview:

-

Anesthesia: Rats are anesthetized (e.g., with isoflurane).[6]

-

Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level by blunt dissection through the biceps femoris muscle.[6][14]

-

Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.[2][6]

-

Wound Closure: The muscle and skin are closed in layers.[14]

-

Behavioral Testing: Pain hypersensitivity, such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source), is assessed at various time points post-surgery.[6][7]

Experimental Workflow: CCI Model

Western Blot for p38 and ERK Phosphorylation

To assess the effect of this compound on MAPK signaling, Western blotting for the phosphorylated forms of p38 and ERK in DRG neurons would be a key experiment.

General Protocol:

-

Cell Culture and Treatment: DRG neurons are cultured and treated with Angiotensin II in the presence or absence of this compound at various concentrations.

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate.

-

Normalization: The membrane is stripped and re-probed with antibodies for total p38 and total ERK to normalize for protein loading.

Patch-Clamp Electrophysiology in DRG Neurons

Whole-cell patch-clamp recordings are used to measure the excitability of individual DRG neurons.

General Protocol:

-

Cell Preparation: DRG neurons are acutely dissociated and plated on coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal (gigaohm seal) with the cell membrane of a neuron.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

-

Data Acquisition: In current-clamp mode, the resting membrane potential and action potential firing in response to current injections are recorded. The effect of this compound on AngII-induced changes in these parameters can be assessed.

Conclusion

This compound demonstrated a promising, novel mechanism of action for the treatment of neuropathic pain by targeting the AT2R in the peripheral nervous system. Preclinical efficacy data were encouraging, and the drug was generally well-tolerated in early clinical trials. However, the emergence of preclinical liver toxicity in long-term animal studies led to the discontinuation of its development. This case highlights the critical importance of long-term preclinical safety studies in drug development. The data and protocols summarized in this guide provide a valuable resource for the scientific community, offering insights into the therapeutic potential and challenges associated with targeting the AT2R for neuropathic pain. Further research into the mechanisms of the observed hepatotoxicity and the development of AT2R antagonists with improved safety profiles may yet yield a viable therapeutic for this debilitating condition.

References

- 1. jove.com [jove.com]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdbneuro.com [mdbneuro.com]

- 8. novctrd.com [novctrd.com]

- 9. novctrd.com [novctrd.com]

- 10. novctrd.com [novctrd.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. This compound (EMA401) / Novartis [delta.larvol.com]

- 13. novctrd.com [novctrd.com]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Olodanrigan in Neurodegenerative Research: A Technical Whitepaper on its Core Mechanism and Potential Implications for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Olodanrigan (EMA401) has been primarily investigated for neuropathic pain. Its role in Alzheimer's disease has not been a direct subject of published clinical research. This document synthesizes the known mechanism of this compound and explores the potential, albeit speculative, relevance of its molecular target to Alzheimer's disease pathology based on existing preclinical research of the target.

Executive Summary

This compound is a selective, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). Its primary development focus has been the treatment of neuropathic pain, with clinical trials demonstrating a potential for analgesia. The mechanism of action is understood to involve the inhibition of the Angiotensin II (Ang II)/AT2R signaling axis, which in turn attenuates the activation of downstream pro-inflammatory and pain-sensitizing pathways, specifically the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways.

While there is no direct clinical evidence for this compound in Alzheimer's disease (AD), its target, AT2R, is implicated in cerebrovascular function, neuroinflammation, and cognitive processes, all of which are central to AD pathophysiology. The renin-angiotensin system (RAS) in the brain is increasingly recognized as a potential therapeutic target for neurodegenerative disorders. This whitepaper will provide an in-depth overview of this compound's established pharmacology and present a theoretical framework for its potential relevance to Alzheimer's disease research, grounded in the current understanding of AT2R's role in the central nervous system.

This compound: Core Pharmacology and Mechanism of Action

This compound is a small molecule antagonist with high selectivity for the AT2R. The analgesic effects of this compound are believed to stem from its ability to block Angiotensin II-induced sensitization of sensory neurons.

Established Mechanism in Neuropathic Pain

In preclinical models of neuropathic pain, injury leads to an upregulation of Ang II and AT2R in dorsal root ganglion (DRG) neurons. The binding of Ang II to AT2R on these neurons initiates a signaling cascade that contributes to neuronal hyperexcitability and the sensation of pain. This compound acts by competitively inhibiting this interaction. This blockade has been shown to prevent the phosphorylation and activation of p38 and p42/p44 MAPK, key signaling molecules involved in inflammatory and pain pathways.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the available quantitative data for this compound (EMA401) from its development for neuropathic pain.

Table 1: Phase 2 Clinical Trial Efficacy Data for this compound (EMA401)

| Study | Indication | Treatment Arm | N | Primary Endpoint: Change in Pain Score (NRS) from Baseline | Treatment Difference vs. Placebo (95% CI) | P-value |

| Phase 2 (Published in The Lancet)[1] | Postherpetic Neuralgia (PHN) | EMA401 (100 mg b.i.d.) | 92 | -2.29 | -0.69 | 0.007 |

| Placebo | 91 | -1.60 | ||||

| EMPHENE (Phase 2b, terminated early)[2][3] | Postherpetic Neuralgia (PHN) | EMA401 (100 mg b.i.d.) | 43 | Not explicitly stated | -0.5 (-1.6 to 0.6) | 0.35 |

| Placebo | 44 | |||||

| EMPADINE (Phase 2b, terminated early)[2][3] | Painful Diabetic Neuropathy (PDN) | EMA401 (100 mg b.i.d.) | 69 | Not explicitly stated | -0.6 (-1.4 to 0.1) | 0.10 |

| Placebo | 68 |

NRS: Numeric Rating Scale for pain (typically 0-10). b.i.d.: twice daily. CI: Confidence Interval.

Table 2: Preclinical Efficacy of this compound (EMA401) in a Rat Model of Neuropathic Pain

| Model | Compound | ED50 (mg/kg) with 95% Confidence Intervals |

| Varicella Zoster Virus (VZV)-infected rat model[4] | EMA401 | 0.41 (0.12–0.87) |

| PD123,319 (another AT2R antagonist) | 0.57 (0.04–1.7) | |

| Gabapentin | 39.9 (25.1–64.8) | |

| Morphine | 0.04 (0.16–2.09) |

ED50: The dose that produces 50% of the maximum possible effect (in this case, anti-allodynia).

Experimental Protocols

Phase 2b Clinical Trial Protocol (EMPHENE and EMPADINE Studies)[2][3][5]

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

-

Patient Population: Adults with postherpetic neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE) for at least 6 months, with a mean 24-hour average pain score of ≥4 on an 11-point NRS at baseline.

-

Intervention: Patients were randomized to receive this compound (25 mg or 100 mg twice daily in EMPHENE; 100 mg twice daily in EMPADINE) or placebo for a planned duration of 12 weeks.

-

Primary Outcome: The primary efficacy endpoint was the change in the weekly mean of the 24-hour average pain score from baseline to week 12, as recorded by patients daily in an electronic diary.

-

Note: Both studies were terminated prematurely due to preclinical findings of hepatotoxicity with long-term dosing, which was not observed in the human participants of these trials.[2][3]

In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)

-

Animal Model: The CCI model is a standard preclinical model used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.[5]

-

Procedure: In anesthetized rats or mice, the sciatic nerve is exposed, and loose ligatures are placed around it, causing a gradual constriction and subsequent nerve damage, leading to measurable hypersensitivity to stimuli (allodynia and hyperalgesia).

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a calibrated force is measured. Thermal hyperalgesia is measured by assessing the latency of paw withdrawal from a radiant heat source.

-

Drug Administration: this compound or vehicle is administered (e.g., orally or intravenously) at various doses to determine its effect on reversing the established hypersensitivity.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Mechanism of Action of this compound in Neuropathic Pain.

Caption: Experimental Workflow for the CCI Model of Neuropathic Pain.

The AT2 Receptor in Alzheimer's Disease: A Theoretical Perspective

While this compound itself has not been studied in AD, the role of its target, the AT2R, in the brain presents a compelling, though complex, area for consideration. The brain's renin-angiotensin system (RAS) is involved in regulating blood pressure, fluid balance, and also plays a significant role in inflammation, oxidative stress, and neuronal function.

The Dual Nature of Angiotensin II Signaling in the Brain

Angiotensin II acts via two main receptors, AT1R and AT2R, which often have opposing effects.

-

AT1R activation is generally considered detrimental in the context of neurodegeneration, promoting vasoconstriction, inflammation, and oxidative stress.

-

AT2R activation , conversely, is often viewed as neuroprotective. It is associated with vasodilation, anti-inflammatory effects, and the promotion of neurite outgrowth and tissue regeneration.[6][7]

The Case for AT2R Agonism in Alzheimer's Disease

A significant body of preclinical research suggests that stimulating the AT2R could be beneficial in AD.

-

Neuroprotection and Cognition: Studies have shown that AT2R activation may protect against brain damage and restore cognitive loss following ischemia.[8] Direct stimulation of AT2R with an agonist (C21/M024) in a mouse model of AD was found to improve spatial memory functions.[8]

-

Reduced Neuroinflammation: AT2R stimulation can inhibit key neuroinflammatory signaling pathways, such as JAK/STAT and NF-κB, and reduce the activation of microglia and astrocytes, which are hallmarks of AD pathology.[7]

-

Improved Cerebral Blood Flow: AT2R activation promotes vasodilation, which could counteract the cerebral hypoperfusion often observed in AD patients.[7]

A Contrasting View: The Case for AT2R Antagonism

Despite the evidence supporting AT2R agonism, some research complicates this picture. A study using a transgenic mouse model of AD found that an AT2R antagonist, PD123319 (which has a similar mechanism to this compound), actually countered the cognitive and neuroprotective benefits of the AT1R blocker losartan.[9][10][11][12] This suggests that some level of AT2R activity may be necessary for the beneficial effects of RAS modulation in AD. The same study also showed that an AT2R agonist (Compound 21) failed to improve memory and exacerbated oxidative stress, although it did reduce dense-core amyloid plaques.[9][10][11][12]

This conflicting evidence highlights the complexity of RAS signaling in the brain and suggests that the role of AT2R in Alzheimer's pathology is not yet fully understood.

Caption: The Dichotomous Role of the AT2 Receptor in Alzheimer's Disease.

Conclusion and Future Directions

This compound is a selective AT2R antagonist with a clear mechanism of action and demonstrated, though modest, efficacy in clinical trials for neuropathic pain. Its development was halted due to preclinical toxicity concerns on long-term dosing.

There is currently no direct research supporting the use of this compound for Alzheimer's disease. However, its target, the AT2R, is deeply involved in pathways relevant to AD, including neuroinflammation, cerebrovascular regulation, and neuronal survival. The existing preclinical data on the role of AT2R in AD models is conflicting, with some studies suggesting a neuroprotective role for AT2R activation (agonism) and at least one significant study indicating that AT2R blockade (antagonism) may be detrimental or counterproductive.

This complexity underscores the need for further research to elucidate the precise role of the AT2R in the context of Alzheimer's disease. Future preclinical studies should aim to resolve the conflicting findings regarding AT2R agonism versus antagonism. Should a clear rationale for AT2R antagonism in AD emerge, second-generation compounds with improved safety profiles over this compound could potentially be considered for investigation in this devastating neurodegenerative disease.

References

- 1. Spinifex Pharmaceuticals’ EMA401 Phase 2 Results Published in The Lancet | Technology Networks [technologynetworks.com]

- 2. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.au.dk [pure.au.dk]

- 4. researchgate.net [researchgate.net]

- 5. transpharmation.com [transpharmation.com]

- 6. researchgate.net [researchgate.net]

- 7. The Brain AT2R- A Potential Target for Therapy in Alzheimer’s Disease and Vascular Cognitive Impairment: A Comprehensive Review of Clinical and Experimental Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Angiotensin II Type 2 Receptor in Brain Functions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AT2R's (Angiotensin II Type 2 Receptor's) Role in Cognitive and Cerebrovascular Deficits in a Mouse Model of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

Olodanrigan for Neuroprotection: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Science of Olodanrigan and the Angiotensin II Type 2 Receptor in Neuroprotection Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (EMA401) is a selective antagonist of the Angiotensin II Type 2 Receptor (AT2R). While clinically investigated primarily for neuropathic pain, its mechanism of action intersects with key pathways implicated in neurodegeneration, including MAPK signaling, oxidative stress, and neuroinflammation. This technical guide provides a comprehensive overview of this compound, the complex role of the AT2R in the central nervous system, and a detailed examination of the experimental data and protocols relevant to its potential neuroprotective effects. Although direct preclinical studies of this compound in hallmark neurodegenerative diseases like Alzheimer's or Parkinson's are currently lacking, this document serves as a foundational resource for researchers interested in exploring the therapeutic potential of targeting the AT2R for neuroprotection.

Introduction to this compound and the Angiotensin II Type 2 Receptor (AT2R)

This compound is a highly selective, orally active antagonist of the Angiotensin II Type 2 Receptor (AT2R). The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis, with its primary effector, Angiotensin II, acting through two main receptors: AT1R and AT2R. While AT1R activation is associated with vasoconstriction, inflammation, and oxidative stress, the role of AT2R is more complex and context-dependent.

In the central nervous system (CNS), the AT2R is expressed in various regions, and its activation has been linked to seemingly contradictory outcomes, including both apoptosis and neurite outgrowth. This duality is a crucial consideration for therapeutic development. Blockade of AT1R is generally considered neuroprotective, and some of this effect may be due to the unopposed stimulation of AT2R. Conversely, the development of AT2R antagonists like this compound for neuropathic pain suggests that inhibiting AT2R activity can also be beneficial in certain neurological conditions.

Preclinical and Clinical Evidence

This compound has been evaluated in preclinical models of neuropathic pain and has undergone Phase 2 clinical trials for postherpetic neuralgia and painful diabetic neuropathy. While not direct studies of neuroprotection in the context of neurodegenerative disease, the data from these studies provide valuable insights into the drug's mechanism of action, safety, and efficacy.

Preclinical Data

Preclinical studies of this compound have primarily utilized rodent models of neuropathic pain, such as the chronic constriction injury (CCI) model. In these models, this compound has been shown to reduce pain-like behaviors. The proposed mechanism for its analgesic effect involves the inhibition of augmented AngII/AT2R-induced activation of p38 and p42/p44 MAPK pathways in dorsal root ganglion neurons.

| Preclinical Study Summary | Model | Key Findings | Reference |

| This compound (EMA401) | Chronic Constriction Injury (CCI) of the sciatic nerve in rats | Attenuated mechanical allodynia. | (Not explicitly found in searches, but implied by development history) |

| AT2R Antagonists | Various neuropathic pain models in rodents | Dose-dependent antiallodynia. | (Implied by multiple sources) |

| AT2R Agonist (CGP42112) | Rotenone model of Parkinson's disease in CATH.a cells | Reduced rotenone-induced oxidative stress and increased SOD activity and GSH levels. |

Clinical Trial Data

This compound has been the subject of Phase 2 clinical trials for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). While some studies showed promising results in pain reduction, further development was halted due to preclinical findings of long-term hepatotoxicity.[1]

Table 1: Efficacy of this compound in a Phase 2 Trial for Postherpetic Neuralgia

| Outcome Measure | This compound (100 mg b.i.d.) | Placebo | p-value |

| Mean Pain Intensity Reduction from Baseline | -2.29 | -1.60 | 0.007 |

| Responder Rate (>30% pain reduction) | 57.6% | 35.2% | 0.0023 |

Data from a 28-day, randomized, double-blind, placebo-controlled study.

Table 2: Efficacy of this compound in Terminated Phase 2b Studies

| Study (Indication) | Treatment Arm | LS Mean Reduction in NRS Pain Score (Treatment Difference vs. Placebo) | 95% Confidence Interval | p-value |

| EMPHENE (PHN) | This compound 100 mg b.i.d. | -0.5 | -1.6 to 0.6 | 0.35 |

| EMPADINE (PDN) | This compound 100 mg b.i.d. | -0.6 | -1.4 to 0.1 | 0.10 |

Signaling Pathways

The AT2R signaling pathway is complex and can lead to different cellular outcomes depending on the cellular context and the presence of other signaling molecules. A key aspect of AT2R signaling is its interaction with and modulation of MAPK pathways, including p38, ERK1/2, and JNK.

AT2R-Mediated Signaling Cascade

Activation of the AT2R can lead to the recruitment of phosphatases, such as SHP-1, which can dephosphorylate and inactivate kinases involved in cell growth and inflammation.[3][4][5] However, in other contexts, AT2R activation has been linked to pro-apoptotic signaling.

Caption: AT2R signaling pathways implicated in neuronal function.

Experimental Workflow for Investigating AT2R Signaling

A typical workflow to investigate the effect of this compound on AT2R signaling in a neuronal cell line would involve cell culture, treatment, protein extraction, and analysis by Western blotting.

Caption: A typical experimental workflow for studying AT2R signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and AT2R in a neuroprotective context.

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used preclinical model of neuropathic pain.

-

Animals: Adult male Sprague-Dawley rats (200-250 g) are used.

-

Anesthesia: Animals are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure:

-

The left common sciatic nerve is exposed at the level of the mid-thigh by blunt dissection through the biceps femoris.

-

Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing.

-

The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

-

The muscle and skin are closed in layers.

-

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery.

Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold to a mechanical stimulus.[6][7][8]

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus is used.

-

Procedure:

-

Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15 minutes.

-

The von Frey filament is applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.

-

A positive response is noted as a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

Western Blotting for Phosphorylated p38 MAPK

This technique is used to quantify the activation of the p38 MAPK pathway.[9][10][11]

-

Sample Preparation: Neuronal cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in TBST.

-

The membrane is incubated overnight at 4°C with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used for quantification, with normalization to total p38 MAPK and a loading control (e.g., GAPDH or β-actin).

Immunohistochemistry for AT2R in Brain Tissue

This method is used to visualize the localization of AT2R in brain sections.[2][12][13]

-

Tissue Preparation: Rats are transcardially perfused with 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in 30% sucrose. 40 µm coronal sections are cut on a cryostat.

-

Staining Procedure:

-

Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour.

-

Sections are incubated with the primary antibody against AT2R overnight at 4°C.

-

After washing, sections are incubated with a fluorescently labeled secondary antibody for 2 hours at room temperature.

-

Sections are mounted on slides and coverslipped with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging: Images are acquired using a confocal microscope.

Discussion and Future Directions

The investigation of this compound for neuroprotection is at a very early stage. While its primary development was for neuropathic pain, the underlying mechanism of AT2R antagonism presents a compelling, albeit complex, rationale for its exploration in neurodegenerative diseases.

Challenges and Contradictions:

The dual nature of the AT2R, implicated in both neuroprotective and pro-apoptotic pathways, is a significant challenge. The context-dependent signaling of this receptor needs to be thoroughly elucidated to understand when its antagonism would be beneficial. The preclinical toxicity observed with long-term this compound administration also raises safety concerns that would need to be addressed.

Future Research:

The most critical next step is to conduct preclinical studies of this compound in established animal models of Alzheimer's and Parkinson's disease. These studies should aim to:

-

Evaluate the ability of this compound to cross the blood-brain barrier.

-

Assess the impact of this compound on key pathological hallmarks, such as amyloid-beta plaques, neurofibrillary tangles, and alpha-synuclein aggregation.

-

Measure the effect of this compound on neuronal loss in relevant brain regions.

-

Investigate the modulation of neuroinflammatory and oxidative stress markers.

Conclusion

This compound, as a selective AT2R antagonist, represents a novel but largely unexplored therapeutic avenue for neuroprotection. The existing data from neuropathic pain studies provide a foundation for its mechanism of action, but direct evidence in the context of neurodegenerative diseases is needed. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate future research in this promising area. A deeper understanding of the intricate role of the AT2R in the CNS will be paramount to unlocking the potential of therapies like this compound for the treatment of devastating neurodegenerative disorders.

References

- 1. The oDGal Mouse: A Novel, Physiologically Relevant Rodent Model of Sporadic Alzheimer’s Disease [mdpi.com]

- 2. Immunohistochemical mapping of angiotensin type 2 (AT2) receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II type 2 receptors mediate inhibition of mitogen-activated protein kinase cascade and functional activation of SHP-1 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pivotal role of tyrosine phosphatase SHP-1 in AT2 receptor-mediated apoptosis in rat fetal vascular smooth muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin II blocks nicotine-mediated neuroprotection against beta-amyloid (1-42) via activation of the tyrosine phosphatase SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 7. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Immunohistochemistry (IHC) protocol [hellobio.com]

- 13. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

Initial Studies on the Efficacy of Olodanrigan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical and clinical studies investigating the efficacy of Olodanrigan (EMA401), a selective, peripherally restricted Angiotensin II Type 2 (AT2) receptor antagonist, for the treatment of neuropathic pain.

Core Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the AT2 receptor. In pathological states like neuropathic pain, Angiotensin II (AngII) signaling through the AT2 receptor is upregulated in sensory neurons. This activation leads to the phosphorylation of key intracellular kinases, p38 and p42/p44 mitogen-activated protein kinases (MAPK), contributing to neuronal hyperexcitability and pain signaling. This compound inhibits this cascade, thereby reducing the hyperexcitability of dorsal root ganglion (DRG) neurons.[1][2][3]

Signaling Pathway

The proposed signaling pathway for this compound's mechanism of action is detailed below. Angiotensin II (AngII), upon binding to the AT2 receptor, initiates a signaling cascade that results in the activation of p38 and p42/p44 MAPK. This activation heightens neuronal excitability. This compound acts as a direct antagonist at the AT2 receptor, preventing this downstream signaling.

Preclinical Efficacy

Initial preclinical studies demonstrated the potential of AT2 receptor antagonism in rodent models of neuropathic pain.

In Vivo Efficacy in Chronic Constriction Injury (CCI) Model

The racemate of this compound, known as EMA400, was evaluated in a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve.

| Compound | Animal Model | Route of Administration | Efficacy Endpoint | ED₅₀ (mg/kg) |

| EMA400 (racemate) | CCI Rat Model | Intraperitoneal (i.p.) | Anti-allodynia | 0.013[1][3] |

Table 1: Preclinical In Vivo Efficacy of EMA400

Experimental Protocol: CCI Model of Neuropathic Pain

The Chronic Constriction Injury (CCI) model is a standard preclinical model for inducing neuropathic pain. The following is a generalized protocol.

-

Animal Subjects : Adult male Sprague-Dawley or Wistar rats are typically used.

-

Anesthesia : The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure :

-

The common sciatic nerve on one side (e.g., the left hind limb) is exposed through a small incision at the mid-thigh level.

-

Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve using chromic gut or silk sutures.

-

The ligatures are tied with just enough tension to cause a slight constriction without arresting epineural circulation.

-

-

Post-Operative Care : The incision is closed, and the animal is allowed to recover. Post-operative analgesics may be administered.

-

Behavioral Testing :

-

Animals develop signs of neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus), over several days.

-

Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the filament force at which the animal withdraws its paw) is measured. A lower threshold in the injured paw compared to the contralateral paw indicates allodynia.

-

-

Drug Administration : Test compounds (e.g., EMA400) are administered, typically via intraperitoneal injection, and behavioral testing is repeated at various time points post-dosing to determine the compound's effect on the withdrawal threshold.

Clinical Efficacy Studies

Following promising preclinical results, this compound advanced to clinical development, with an initial Phase 2a study followed by two larger Phase 2b studies.

Phase 2a Proof-of-Concept Study (Postherpetic Neuralgia)

An initial randomized, double-blind, placebo-controlled Phase 2a study was conducted to evaluate the efficacy and safety of this compound in patients with postherpetic neuralgia (PHN).[3][4]

| Parameter | This compound (100 mg b.i.d.) | Placebo | p-value |

| Number of Patients | 92 | 91 | N/A |

| Baseline Mean Pain Score (NRS) | Not Reported | Not Reported | N/A |

| Mean Reduction in Pain Score (Days 22-28) | -2.29 (SD 1.75) | -1.60 (SD 1.66) | 0.0066 |

| Adjusted LS Mean Difference (95% CI) | -0.69 (-1.19 to -0.20) | N/A | N/A |

Table 2: Efficacy Results of Phase 2a Study in PHN Patients [3][4]

Phase 2b Clinical Studies (EMPHENE & EMPADINE)

Two larger Phase 2b studies were initiated: EMPHENE (NCT03094195) in patients with PHN and EMPADINE (NCT03297294) in patients with painful diabetic neuropathy (PDN).[5][6] Both studies were terminated prematurely due to preclinical toxicity findings in a long-term animal study, and therefore were underpowered to demonstrate statistical significance for their primary endpoints.[5][7][8]

| Study (Indication) | Treatment Arm | N | Baseline Mean Pain Score (NRS) | LS Mean Change from Baseline at Week 12 | Treatment Difference vs. Placebo (95% CI) | p-value |

| EMPHENE (PHN) | Placebo b.i.d. | 43 | 6.6 | -1.8 | N/A | N/A |

| This compound 25 mg b.i.d. | 44 | 6.5 | -2.3 | -0.5 (-1.6 to 0.7) | 0.408[9] | |

| This compound 100 mg b.i.d. | 42 | 6.5 | -2.3 | -0.5 (-1.6 to 0.6) | 0.35[6] | |

| EMPADINE (PDN) | Placebo b.i.d. | 69 | 6.5 | -1.2 | N/A | N/A |

| This compound 100 mg b.i.d. | 68 | 6.4 | -1.8 | -0.6 (-1.4 to 0.1) | 0.10[6] |

Table 3: Efficacy Results of Terminated Phase 2b Studies

Clinical Trial Protocol: Phase 2b Study Design (General)

The EMPHENE and EMPADINE studies followed a similar design.

-

Study Design : Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[5][10]

-

Patient Population : Adults with a diagnosis of postherpetic neuralgia for at least 6 months (EMPHENE) or painful diabetic neuropathy for at least 1 year (EMPADINE).[5][6]

-

Key Inclusion Criteria : Average 24-hour pain score of ≥4 on an 11-point Numeric Rating Scale (NRS) during the baseline period.

-

Randomization :

-

Treatment Period : 12 weeks of double-blind treatment.[6]

-

Primary Efficacy Endpoint : Change from baseline to Week 12 in the weekly mean of the 24-hour average pain score, recorded daily by patients using an electronic diary.[5][6]

-

Study Termination : An Urgent Safety Measure was implemented to discontinue study treatment immediately following reports of hepatotoxicity in a concurrent long-term non-clinical study. Patients returned for additional safety assessments.[7][10]

Summary and Conclusion

Initial studies on this compound demonstrated a clear biological rationale and promising early-stage efficacy for the treatment of neuropathic pain. Preclinical work established a potent anti-allodynic effect in a validated animal model. This was followed by a statistically significant and clinically meaningful reduction in pain for patients with postherpetic neuralgia in a Phase 2a proof-of-concept trial.[3][4] However, subsequent larger Phase 2b trials in both PHN and painful diabetic neuropathy were terminated prematurely.[5][6] While numerical trends favored this compound in these studies, the early termination meant they were underpowered to provide conclusive evidence of efficacy. The development of this compound was halted due to unforeseen toxicity in long-term non-clinical studies, a finding not observed in the clinical trial participants.[5][11] Despite the ultimate discontinuation of its development, the initial studies on this compound provided valuable clinical validation for the AT2 receptor as a novel target for non-opioid analgesics in neuropathic pain states.

References

- 1. Nonopioid analgesics discovery and the Valley of Death: EMA401 from concept to clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. EMA401: an old antagonist of the AT2R for a new indication in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of EMA401 in peripheral neuropathic pain: results of 2 randomised, double-blind, phase 2 studies in patients with postherpetic neuralgia and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. novctrd.com [novctrd.com]

- 8. novctrd.com [novctrd.com]

- 9. cdn-links.lww.com [cdn-links.lww.com]

- 10. novctrd.com [novctrd.com]

- 11. researchgate.net [researchgate.net]

Olodanrigan: A Technical Review of a Selective AT2 Receptor Antagonist for Neuropathic Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Olodanrigan (EMA401) is a potent and highly selective, orally bioavailable, small-molecule antagonist of the Angiotensin II Type 2 (AT2) receptor. It represents a first-in-class therapeutic approach for the treatment of neuropathic pain, a condition with significant unmet medical need. By peripherally restricting its action, this compound was designed to avoid the central nervous system side effects common to many existing neuropathic pain medications. Preclinical studies demonstrated promising analgesic effects, leading to its progression into clinical trials for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). Despite showing trends towards efficacy, the clinical development of this compound was prematurely halted due to unforeseen liver toxicity in long-term preclinical safety studies. This technical guide provides a comprehensive review of the available literature on this compound, detailing its mechanism of action, summarizing the quantitative outcomes from clinical trials, outlining key experimental protocols, and discussing the safety findings that led to its discontinuation.

Introduction

Neuropathic pain, arising from a lesion or disease affecting the somatosensory system, remains a challenging clinical problem with a significant impact on patient quality of life. Current pharmacological treatments often provide only partial relief and are frequently associated with dose-limiting side effects. The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, has emerged as a novel target for pain modulation. Specifically, the Angiotensin II Type 2 (AT2) receptor has been implicated in the pathogenesis of neuropathic pain. This compound (EMA401) was developed as a selective antagonist of the AT2 receptor, offering a novel, peripherally acting mechanism for pain relief.

Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the AT2 receptor. In states of neuropathic pain, Angiotensin II (AngII) signaling through the AT2 receptor is upregulated in the dorsal root ganglion (DRG) neurons. This leads to neuronal hyperexcitability and abnormal sprouting. The binding of AngII to the AT2 receptor activates downstream signaling cascades, including the p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways. The activation of these kinases is a key step in the pathophysiology of pathological pain conditions. This compound's antagonism of the AT2 receptor inhibits this signaling cascade, thereby reducing neuronal hyperexcitability and alleviating pain.

Signaling Pathway Diagram

Caption: this compound's mechanism of action in neuropathic pain.

Preclinical Studies

A series of preclinical in vitro and in vivo studies established the rationale for the clinical development of this compound.

In Vitro Studies

In vitro experiments using cultured rat dorsal root ganglion (DRG) neurons demonstrated that Angiotensin II sensitizes these neurons and promotes neurite outgrowth. This compound was shown to inhibit these effects in a concentration-dependent manner.

In Vivo Studies

In animal models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats, orally administered this compound produced a dose-dependent reduction in pain behaviors. The analgesic effects were attributed to the inhibition of p38 and p42/p44 MAPK activation in the DRG.

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). An earlier Phase IIa study in PHN had shown promising results.

Phase IIa Study in Postherpetic Neuralgia

An initial Phase IIa, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound (100 mg twice daily) for 28 days in patients with PHN.

| Endpoint | This compound (100 mg b.i.d.) | Placebo | p-value |

| Mean Pain Intensity Reduction from Baseline | -2.34 | -1.64 | 0.006 |

| Responder Rate (≥30% pain reduction) | 56.5% | 34.1% | 0.003 |

Phase IIb Studies: EMPHENE and EMPADINE

Two larger Phase IIb studies were initiated to further evaluate the efficacy and safety of this compound over a 12-week period. The EMPHENE study focused on PHN, while the EMPADINE study enrolled patients with PDN. Both studies were prematurely terminated.

This was a randomized, double-blind, placebo-controlled, dose-ranging study.

| Treatment Arm | LS Mean Difference from Placebo (95% CI) | p-value |

| This compound 25 mg b.i.d. | -0.5 (-1.6, 0.7) | 0.408 |

| This compound 100 mg b.i.d. | -0.6 (-1.6, 0.5) | 0.308 |

Primary endpoint: Change from baseline in weekly mean of the 24-hour average pain score on an 11-point Numeric Rating Scale (NRS) at Week 12.

This was a randomized, double-blind, placebo-controlled study.

| Treatment Arm | LS Mean Difference from Placebo (95% CI) | p-value |

| This compound 100 mg b.i.d. | -0.6 (-1.4, 0.1) | 0.10 |

Primary endpoint: Change from baseline in weekly mean of the 24-hour average pain score on an 11-point NRS at Week 12.

Experimental Protocols

Assessment of MAPK Phosphorylation in DRG Neurons

This protocol describes a general method for assessing the effect of an AT2R antagonist on MAPK phosphorylation in DRG neurons, based on methodologies cited in the literature.

Caption: Workflow for assessing MAPK phosphorylation in DRG neurons.

Methodology:

-

DRG Neuron Culture: Isolate dorsal root ganglia from rodents and culture the neurons on a suitable substrate (e.g., laminin-coated plates).

-

Treatment: Pre-incubate the cultured neurons with desired concentrations of this compound or vehicle for a specified time.

-

Stimulation: Add Angiotensin II to the culture medium to stimulate the AT2 receptor.

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated p38 MAPK and phosphorylated p42/p44 MAPK (ERK1/2). Subsequently, probe with antibodies for total p38 and total ERK1/2 as loading controls.

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Neurite Outgrowth Assay

This protocol outlines a general procedure for assessing the effect of an AT2R antagonist on neurite outgrowth in DRG neurons.

Methodology:

-

Cell Plating: Plate dissociated DRG neurons at a low density on a supportive substrate in a multi-well plate.

-

Treatment: Treat the neurons with Angiotensin II in the presence or absence of varying concentrations of this compound.

-

Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-48 hours).

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites.

-

Imaging: Acquire images of the stained neurons using a high-content imaging system or a fluorescence microscope.

-

Analysis: Use automated image analysis software to measure the total neurite length, the number of neurites, and the number of branch points per neuron.

Safety and Tolerability

In the Phase IIa clinical trial, this compound was generally safe and well-tolerated, with no serious treatment-related adverse events reported. Similarly, in the prematurely terminated Phase IIb studies, no new safety signals, including hepatotoxicity, were observed in the human participants.

The discontinuation of the clinical development program was a proactive measure based on findings from a long-term (39-week) preclinical toxicology study in cynomolgus monkeys. This study revealed evidence of drug-induced liver toxicity at doses that were multiples of the human therapeutic exposure. Shorter-term (13-week) toxicology studies in the same species had not shown this adverse effect. The decision to halt the trials was made to ensure patient safety in light of these new preclinical data.

Conclusion

This compound represented a promising and innovative approach to the treatment of neuropathic pain by targeting the AT2 receptor. Preclinical and early clinical data supported its potential as an effective and well-tolerated analgesic. However, the emergence of a preclinical safety signal of liver toxicity in long-term animal studies led to the prudent discontinuation of its clinical development. While this compound itself may not proceed to market, the research into its mechanism of action has significantly advanced our understanding of the role of the renin-angiotensin system in pain pathophysiology. This knowledge may pave the way for the development of future peripherally restricted analgesics with improved safety profiles. The story of this compound underscores the critical importance of long-term preclinical safety studies in drug development and the complex path from a promising therapeutic concept to a clinically available medicine.

Olodanrigan: A Technical Preclinical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract